Trimetazidine-d8 Dihydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Trimetazidine-d8 Dihydrochloride is a deuterium-labeled analog of the antianginal agent Trimetazidine dihydrochloride. The compound contains eight deuterium atoms substituted on the piperazine ring, providing a molecular weight shift that enables its use as a stable isotope-labeled (SIL) internal standard for the quantification of trimetazidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C14H24Cl2N2O3
Molecular Weight 347.3 g/mol
Cat. No. B12411836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetazidine-d8 Dihydrochloride
Molecular FormulaC14H24Cl2N2O3
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl
InChIInChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;;
InChIKeyVYFLPFGUVGMBEP-IKGFOUCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimetazidine-d8 Dihydrochloride: A Deuterated Internal Standard for LC-MS/MS Quantification of Trimetazidine


Trimetazidine-d8 Dihydrochloride is a deuterium-labeled analog of the antianginal agent Trimetazidine dihydrochloride . The compound contains eight deuterium atoms substituted on the piperazine ring, providing a molecular weight shift that enables its use as a stable isotope-labeled (SIL) internal standard for the quantification of trimetazidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Trimetazidine-d8 Dihydrochloride is intended for analytical method development, validation, and routine bioanalysis applications, including pharmacokinetic studies and bioequivalence assessments [1].

Why Trimetazidine-d8 Dihydrochloride Cannot Be Replaced by Non-Deuterated Analogs or Structural Analog Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) is critical for method accuracy and precision. While non-deuterated Trimetazidine or structural analogs may be considered as IS alternatives, they exhibit differential extraction recoveries, ionization efficiencies, and matrix effects compared to the target analyte, which can introduce systematic bias and compromise quantification reliability [1]. Stable isotope-labeled internal standards like Trimetazidine-d8 Dihydrochloride co-elute with the analyte and share nearly identical physicochemical properties, thereby compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection . Regulatory guidance for bioanalytical method validation explicitly recommends the use of SIL internal standards to ensure assay robustness [2].

Trimetazidine-d8 Dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Extraction Recovery and Matrix Effect: Trimetazidine-d8 vs. Non-Deuterated Trimetazidine in Human Plasma

In a validated UPLC-MS/MS method for trimetazidine quantification in human plasma, Trimetazidine-d8 Dihydrochloride demonstrated consistent extraction recovery (97.63%) comparable to that of the non-deuterated analyte (98.66%) [1]. The method also exhibited negligible matrix effect with no interference from endogenous/exogenous components, confirming that the deuterated internal standard accurately compensates for sample preparation losses and ionization variability [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Mass Spectrometric Selectivity: Trimetazidine-d8 vs. Trimetazidine-d3

Trimetazidine-d8 Dihydrochloride is supplied with isotopic purity ≥99% deuterated forms (d1-d8) and total purity ≥99.5% . The eight-deuterium substitution on the piperazine ring yields an m/z shift of +8 Da (from 267.1 to 275.2 for the parent ion), providing sufficient mass separation from the analyte to avoid isotopic cross-talk, which is critical for accurate quantification in complex matrices [1]. In contrast, Trimetazidine-d3 (N-methyl-d3) with only three deuterium atoms offers a smaller mass shift and may be more susceptible to natural abundance isotopic interference .

Isotopic Purity Mass Spectrometry Internal Standard

Purity and Batch-to-Batch Consistency: Trimetazidine-d8 Dihydrochloride from Regulated Suppliers

Trimetazidine-d8 Dihydrochloride is commercially available with HPLC purity specifications ranging from 98% to ≥99.87% across multiple vendors [1]. Certificate of Analysis (COA) data confirm batch-specific purity and isotopic enrichment, ensuring traceability for regulatory submissions . In contrast, non-deuterated Trimetazidine reference standards, while also high-purity, lack the isotopic labeling required for use as an internal standard in LC-MS/MS assays .

Quality Control Purity Reference Standard

Optimal Application Scenarios for Trimetazidine-d8 Dihydrochloride Based on Quantifiable Evidence


Bioequivalence and Pharmacokinetic Studies of Trimetazidine Formulations

Trimetazidine-d8 Dihydrochloride is the internal standard of choice for quantifying trimetazidine in human plasma during bioequivalence studies, as demonstrated in a validated UPLC-MS/MS method achieving linearity from 0.05 to 100 ng/mL with intra-batch accuracy of 97.3–103.1% [1]. Its consistent extraction recovery (97.63%) and negligible matrix effects ensure reliable pharmacokinetic parameter estimation in 12-subject crossover studies [1].

Anti-Doping and Forensic Toxicology Analysis

In forensic toxicology, Trimetazidine-d8 Dihydrochloride enables sensitive detection of trimetazidine in hair specimens with a limit of detection of 0.1 pg/mg and linearity from 1 to 200 pg/mg (R² = 0.9987), supporting the discrimination of incidental contamination from therapeutic use [2]. This method has been applied to challenging anti-doping rule violations in athletes [2].

Analytical Method Development and Validation for ANDA Submissions

Trimetazidine-d8 Dihydrochloride is a certified reference standard for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDAs) and quality control (QC) during commercial production of trimetazidine [3]. Its high isotopic purity and compliance with regulatory guidelines facilitate robust, transferable LC-MS/MS methods [3].

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